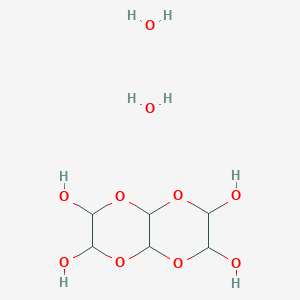
Glyoxalhydratetrimer dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a trimeric form of glyoxal, which is a reactive electrophilic species formed during various processes such as lipid peroxidation and DNA oxidation . Glyoxalhydratetrimer dihydrate is of interest in fields such as polymer and materials science due to its potential role as a crosslinking agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyoxalhydratetrimer dihydrate can be synthesized in the laboratory by dissolving glyoxal in water, leading to the formation of its hydrated trimeric form . The reaction typically involves the hydration of glyoxal, which can be facilitated by the presence of water or other solvents.
Industrial Production Methods
Commercially, glyoxal is produced by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The hydrated trimer form is then obtained by dissolving glyoxal in water and allowing it to hydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Glyoxalhydratetrimer dihydrate, being an aldehyde, undergoes various chemical reactions, including:
Oxidation: Aldehydes are readily oxidized to carboxylic acids.
Self-condensation or Polymerization: These reactions are often catalyzed by acids and are exothermic.
Autoxidation: Aldehydes can react with air to form peroxo acids and ultimately carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can convert this compound to carboxylic acids.
Acids: Catalysts for self-condensation or polymerization reactions.
Major Products
Carboxylic Acids: Formed through oxidation reactions.
Polymers: Resulting from self-condensation or polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Glyoxalhydratetrimer dihydrate has several scientific research applications, including:
Wirkmechanismus
Glyoxalhydratetrimer dihydrate exerts its effects through its reactive electrophilic species, glyoxal. Glyoxal can cause damage to proteins and nucleotides, leading to various diseases such as diabetes . It reacts with free guanines in RNAs, which can be used for chemical probing of RNA structure . Additionally, glyoxal is involved in protein glycation, creating catalytic sites for free radical generation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyoxal: The monomeric form of glyoxalhydratetrimer dihydrate.
Methylglyoxal: A related compound with similar reactive properties.
Glyoxylic Acid: Another related compound with similar chemical behavior.
Uniqueness
This compound is unique due to its trimeric form and its ability to act as a crosslinking agent in polymer and materials science . Its hydrated form provides a model for understanding the behavior of glyoxal in aqueous environments .
Eigenschaften
Molekularformel |
C6H14O10 |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;dihydrate |
InChI |
InChI=1S/C6H10O8.2H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;;/h1-10H;2*1H2 |
InChI-Schlüssel |
IELXRUCMRJAJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)

![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
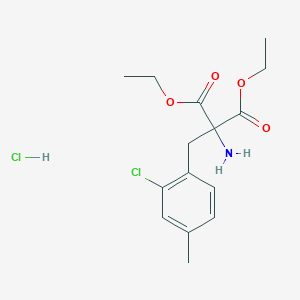
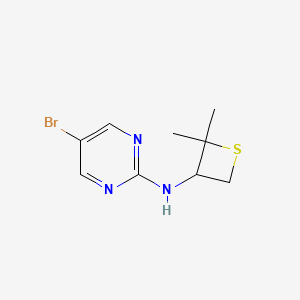
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)

![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
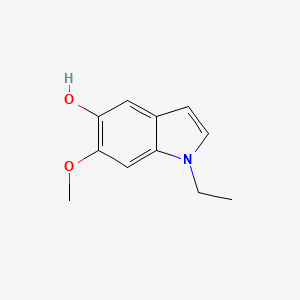
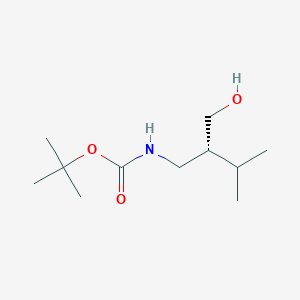
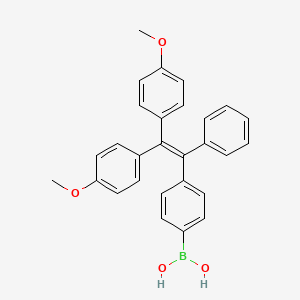
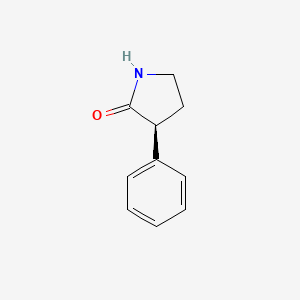
![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
